N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
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Overview
Description
N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a tert-butyl group, a methoxytetrahydrothiopyran ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the methoxytetrahydrothiopyran ring: This can be achieved through the reaction of a suitable thiol with an epoxide under acidic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a strong base such as sodium hydride.
Formation of the oxalamide moiety: This is typically done by reacting an amine with oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The methoxytetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides and a strong base like potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.
Comparison with Similar Compounds
N1-(tert-butyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-(tert-butyl)-N2-(methyl)oxalamide: Lacks the methoxytetrahydrothiopyran ring, which may result in different chemical and biological properties.
N1-(tert-butyl)-N2-((4-hydroxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
N'-tert-butyl-N-[(4-methoxythian-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)15-11(17)10(16)14-9-13(18-4)5-7-19-8-6-13/h5-9H2,1-4H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIPWWOYUJPMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1(CCSCC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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